molecular formula C8H9NO2S B12573261 2-(4-Sulfanylphenoxy)acetamide CAS No. 203246-66-6

2-(4-Sulfanylphenoxy)acetamide

Cat. No.: B12573261
CAS No.: 203246-66-6
M. Wt: 183.23 g/mol
InChI Key: BFDHEWHGNSIBIR-UHFFFAOYSA-N
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Description

2-(4-Sulfanylphenoxy)acetamide is an organic compound with the molecular formula C8H9NO2S It is a derivative of acetamide, featuring a sulfanyl group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Sulfanylphenoxy)acetamide typically involves the reaction of 4-mercaptophenol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the sulfanyl group of 4-mercaptophenol attacks the carbon atom of chloroacetamide, resulting in the formation of this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Sulfanylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Sulfanylphenoxy)acetamide in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division. By binding to the active site of DHFR, the compound prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)acetamide
  • 2-(4-Chlorophenoxy)acetamide
  • 2-(4-Nitrophenoxy)acetamide

Uniqueness

2-(4-Sulfanylphenoxy)acetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. Compared to its methoxy, chloro, and nitro analogs, the sulfanyl group can undergo oxidation to form sulfoxides and sulfones, which may have different biological activities. Additionally, the sulfanyl group can participate in thiol-disulfide exchange reactions, which are important in biological systems .

Properties

CAS No.

203246-66-6

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2-(4-sulfanylphenoxy)acetamide

InChI

InChI=1S/C8H9NO2S/c9-8(10)5-11-6-1-3-7(12)4-2-6/h1-4,12H,5H2,(H2,9,10)

InChI Key

BFDHEWHGNSIBIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N)S

Origin of Product

United States

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